2-{3-[(4-chlorophenyl)thio]propyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{3-[(4-chlorophenyl)thio]propyl}-1H-isoindole-1,3(2H)-dione, also known as CPI-613, is a novel anticancer drug that has been developed as a potential treatment for a variety of cancers. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in cancer cells. CPI-613 has been shown to have potent anticancer activity in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
Studies: Further studies could explore the exact mechanism of action of 2-{3-[(4-chlorophenyl)thio]propyl}-1H-isoindole-1,3(2H)-dione, including its effects on other metabolic pathways in cancer cells.
5. Biomarker identification: Biomarkers could be identified that could predict which patients are most likely to respond to this compound therapy.
In conclusion, this compound is a promising anticancer drug that targets the mitochondrial TCA cycle. It has been shown to have potent anticancer activity in preclinical studies and is currently being evaluated in clinical trials. Further research is needed to fully understand the mechanism of action of this compound and to identify biomarkers that could predict patient response to therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-{3-[(4-chlorophenyl)thio]propyl}-1H-isoindole-1,3(2H)-dione is its potent anticancer activity against a variety of cancer types. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its complex mechanism of action, which makes it difficult to study in vitro. Additionally, this compound has poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the development of 2-{3-[(4-chlorophenyl)thio]propyl}-1H-isoindole-1,3(2H)-dione as a cancer therapy. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various cancers. These trials will provide important information on the safety and efficacy of this compound in humans.
2. Combination therapy: this compound has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Future studies could explore the use of this compound in combination with other cancer therapies.
3. Novel formulations: The poor solubility of this compound in water could be addressed through the development of novel formulations, such as liposomal or nanoparticle-based formulations.
4.
Scientific Research Applications
2-{3-[(4-chlorophenyl)thio]propyl}-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that this compound has potent anticancer activity against a variety of cancer types, including pancreatic cancer, leukemia, and lymphoma. This compound has been shown to induce cancer cell death by targeting the mitochondrial TCA cycle, which is a key metabolic pathway in cancer cells.
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-12-6-8-13(9-7-12)22-11-3-10-19-16(20)14-4-1-2-5-15(14)17(19)21/h1-2,4-9H,3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYELPFDBWKUKKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.